molecular formula C20H16ClN3O2S2 B2572042 3-chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 2320268-28-6

3-chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2572042
CAS No.: 2320268-28-6
M. Wt: 429.94
InChI Key: UZXCOEKPWYRWHW-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a thiazolopyridine moiety, and a chlorinated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazolopyridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine precursor with a sulfonyl chloride in the presence of a base such as triethylamine.

    Chlorination: The chlorinated benzene ring can be synthesized via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or dechlorinated products.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3-chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its sulfonamide group.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of this compound depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors due to its structural features. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Thiazolopyridine Derivatives: Compounds with similar thiazolopyridine moieties but different substituents.

Uniqueness

3-chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is unique due to its combination of a chlorinated benzene ring, a sulfonamide group, and a thiazolopyridine moiety. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

3-Chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a sulfonamide compound with potential therapeutic applications, particularly in antimicrobial and anticancer domains. Its unique structural features, including a thiazolo[5,4-b]pyridine moiety, suggest a diverse range of biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H16ClN3O2SC_{20}H_{16}ClN_{3}O_{2}S, with a molecular weight of approximately 429.9 g/mol. The compound features both electron-withdrawing (chlorine) and electron-donating (methyl) groups, which influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC20H16ClN3O2SC_{20}H_{16}ClN_{3}O_{2}S
Molecular Weight429.9 g/mol
CAS Number2320268-28-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions utilizing various reagents and catalysts such as triethylamine or palladium-based catalysts. The reaction conditions are crucial for optimizing yields and purity.

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown efficacy against various bacterial strains such as E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.17 to 0.47 mg/mL .

Table: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (mg/mL)
Compound 1E. coli0.17
Compound 2B. cereus0.23
Compound 3S. Typhimurium0.23

Anticancer Activity

The anticancer potential of thiazole-containing compounds has also been explored extensively. Studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as A431 and Jurkat cells, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin . The presence of specific substituents on the thiazole ring appears to enhance these effects.

Table: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AA431<10
Compound BJurkat<10

The mechanism of action for this compound is primarily linked to its interaction with specific biological targets involved in cell proliferation and survival pathways. For instance, structural activity relationship (SAR) studies suggest that the thiazole moiety plays a critical role in mediating these interactions through hydrophobic contacts and hydrogen bonding with target proteins .

Case Studies

A notable study evaluated the biological activity of various sulfonamide derivatives on perfusion pressure in a controlled experimental setup. The results indicated significant changes in perfusion pressure upon administration of these compounds, suggesting their potential in modulating vascular responses .

Properties

IUPAC Name

3-chloro-2-methyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S2/c1-12-11-14(19-23-17-6-4-10-22-20(17)27-19)8-9-16(12)24-28(25,26)18-7-3-5-15(21)13(18)2/h3-11,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXCOEKPWYRWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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